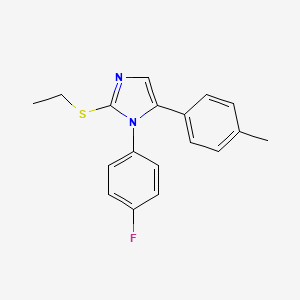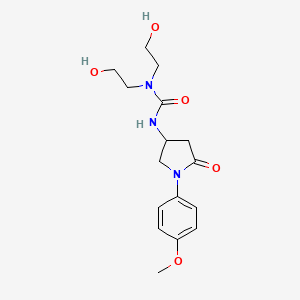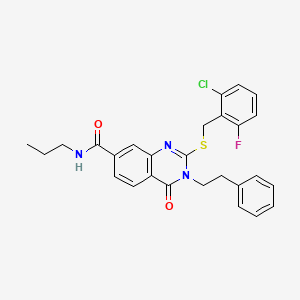
2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone, also known as MIPEP, is a synthetic compound that has been widely used in scientific research. It has been shown to have potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery.
Applications De Recherche Scientifique
2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has been shown to have neuroprotective effects against oxidative stress and neuroinflammation. It has also been shown to enhance memory and learning in animal models. In cancer research, 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has also been investigated for its potential use in drug discovery as a lead compound for developing new drugs.
Mécanisme D'action
The mechanism of action of 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone is not fully understood, but it is thought to act through multiple pathways. 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. It also activates the ERK1/2 signaling pathway, which is involved in cell survival and proliferation. 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has also been shown to inhibit the activity of HDAC6, a protein involved in regulating gene expression and cell motility.
Biochemical and Physiological Effects:
2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species. 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has also been shown to reduce inflammation and oxidative stress in various tissues, including the brain and liver. In addition, 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone is its high purity and stability, which makes it suitable for various lab experiments. 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone is also relatively easy to synthesize in large quantities, which makes it cost-effective for research purposes. However, one of the limitations of 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone is its limited solubility in water, which can make it difficult to administer in certain experiments. 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone also has a relatively short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone research. One area of interest is the development of 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone's potential therapeutic applications in other fields, such as metabolic disorders and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone and its potential side effects. Overall, 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has shown great potential as a lead compound for developing new drugs and as a tool for scientific research.
Méthodes De Synthèse
The synthesis of 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone involves the reaction of 1-methyl-3-(p-tolyl)indole with 1-(4-pyridin-2-ylpiperazin-1-yl)ethanone in the presence of a catalyst. The reaction yields 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone as a white solid with a purity of over 99%. The synthesis method has been optimized to produce 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone in large quantities with high purity, making it suitable for various scientific research applications.
Propriétés
IUPAC Name |
2-(1-methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-22-15-16(17-6-2-3-7-18(17)22)14-20(25)24-12-10-23(11-13-24)19-8-4-5-9-21-19/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJIPEAVQFUQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2870467.png)
![N-isopropyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2870470.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2870472.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2870474.png)
![1'-(2-(ethylthio)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2870475.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2870479.png)
![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-furoate](/img/structure/B2870480.png)


![4-Chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2870486.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2870488.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}propanoate](/img/structure/B2870489.png)